molecular formula C22H22ClFN4OS B2639019 N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1217112-27-0

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride

Cat. No.: B2639019
CAS No.: 1217112-27-0
M. Wt: 444.95
InChI Key: LYSPHJHHOPFBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a useful research compound. Its molecular formula is C22H22ClFN4OS and its molecular weight is 444.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS.ClH/c1-15-12-16(2)20-19(13-15)29-22(25-20)27(10-3-9-26-11-8-24-14-26)21(28)17-4-6-18(23)7-5-17;/h4-8,11-14H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSPHJHHOPFBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClN4O3SC_{24}H_{25}ClN_{4}O_{3}S, with a molecular weight of approximately 485.0 g/mol. The compound features an imidazole ring, a benzo[d]thiazole moiety, and a fluorobenzamide structure, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide exhibit significant antitumor activity. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
A549 (Lung)2.12 ± 0.214.01 ± 0.95
HCC827 (Lung)5.13 ± 0.977.02 ± 3.25
NCI-H358 (Lung)0.85 ± 0.051.73 ± 0.01

These results indicate that the compound has a potent effect against lung cancer cells, with lower IC50 values in two-dimensional assays compared to three-dimensional assays, suggesting enhanced efficacy in more physiologically relevant environments .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated against various bacterial strains. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusLow µg/mL
Escherichia coliModerate µg/mL

The presence of the imidazole and thiazole rings is believed to enhance the binding affinity to bacterial targets, contributing to its antimicrobial properties .

The mechanisms through which N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide exerts its biological effects include:

  • DNA Interaction : The compound binds to DNA, particularly within the minor groove, affecting transcription and replication processes.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to cytotoxicity against tumor cells.

Case Studies

In a recent study published in Pharmaceutical Research, researchers investigated the antitumor effects of several benzothiazole derivatives, including variations of the target compound. They found that modifications to the imidazole and thiazole components significantly influenced both potency and selectivity against cancer cells versus normal cells .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the functional groups attached to the imidazole and thiazole moieties can enhance biological activity:

  • Substituents on the Imidazole Ring : Variations such as halogen substitutions have been linked to increased antitumor activity.
  • Thiazole Modifications : Changes in methylation patterns on the thiazole ring influence both solubility and binding affinity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride exhibit significant anticancer properties. The imidazole and thiazole moieties are known to interact with various biological targets involved in cancer progression. For instance, a study demonstrated that derivatives featuring these structures can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that the imidazole ring contributes to its ability to disrupt microbial cell membranes, making it effective against a range of pathogenic bacteria and fungi. In vitro tests have reported minimum inhibitory concentrations (MICs) that suggest effectiveness comparable to established antibiotics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. Various modifications to the imidazole and thiazole groups have been explored:

Modification Effect on Activity Reference
Substitution on the imidazole ringEnhanced bioavailability
Variations in thiazole substituentsIncreased potency against specific cancer cell lines
Fluorination of the benzamide groupImproved metabolic stability

These studies highlight how small chemical changes can significantly impact the biological activity of the compound.

Case Studies

3.1 Preclinical Trials
In preclinical trials, this compound was tested for its anticancer effects on various cell lines, including breast and lung cancer models. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating strong activity at low concentrations .

3.2 Toxicological Studies
Toxicological assessments revealed that while the compound is effective against tumors, it also poses some risks for hepatotoxicity at higher doses. Further investigations are underway to refine dosing regimens and minimize side effects while maintaining therapeutic efficacy .

Q & A

Q. What are the standard synthetic protocols for N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅·MeSO₃H), achieving yields of 90–96% . Key steps include:
  • Substrate Preparation : Use commercially available imidazole and thiazole precursors.
  • Reaction Monitoring : Thin-layer chromatography (TLC) on silica gel with UV detection ensures progress tracking .
  • Purification : Recrystallization (e.g., from methanol) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
    Optimization strategies:
  • Temperature Control : Maintain 80–100°C for efficient acylation .
  • Catalyst Loading : Adjust Eaton’s reagent stoichiometry (1.2–1.5 eq.) to minimize side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzamide protons at δ 7.2–8.1 ppm) .
  • X-ray Diffraction : Resolve intermolecular interactions (e.g., hydrogen bonds like N–H···N) to validate crystal packing .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 456.15).
  • Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% deviation .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for imidazo[2,1-b]thiazole derivatives across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
  • Orthogonal Assays : Validate anti-cancer activity using both MTT and apoptosis assays .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ shifts due to fluorobenzamide substituents .
  • Structural Analog Comparison : Benchmark against known derivatives (e.g., nitazoxanide analogs with confirmed PFOR enzyme inhibition ).

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer : Design a SAR study by systematically modifying:
  • Imidazole Substituents : Replace the 4,6-dimethylbenzo[d]thiazole group with bulkier aryl rings to assess steric effects on binding .
  • Fluorine Positioning : Synthesize ortho- and para-fluorobenzamide analogs to evaluate electronic impacts on bioactivity .
  • Hydrochloride Salt Effects : Compare freebase and salt forms on solubility and membrane permeability .
    Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PFOR enzymes .

Q. How can researchers address low yields or impurities during large-scale synthesis?

  • Methodological Answer : Scale-up challenges often stem from:
  • Incomplete Acylation : Use excess benzoyl chloride (1.5 eq.) and extend reaction time to 24–48 hours .
  • Byproduct Formation : Employ gradient elution in column chromatography (e.g., 5–30% methanol in DCM) to separate imidazole-thiazole dimers .
  • Solvent Optimization : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Hypothesis-Driven Research Questions

Q. What mechanistic hypotheses explain the anti-inflammatory properties of imidazo[2,1-b]thiazole derivatives, and how can they be tested?

  • Methodological Answer : Hypothesized mechanisms include COX-2 inhibition or NF-κB pathway modulation . Testing strategies:
  • Enzyme Assays : Measure COX-2 activity using a fluorometric inhibitor screening kit.
  • Gene Expression Analysis : Perform qPCR on IL-6 and TNF-α levels in LPS-stimulated macrophages.
  • Molecular Dynamics Simulations : Model ligand binding to COX-2’s active site (PDB ID: 5KIR) .

Q. How does the hydrochloride salt form influence this compound’s pharmacokinetic profile compared to its freebase?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Permeability Assays : Caco-2 cell monolayer studies to compare apparent permeability (Papp) of salt vs. freebase.
  • Stability Studies : Monitor degradation in liver microsomes (e.g., rat CYP450 isoforms) via LC-MS .

Data Analysis and Validation Questions

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values.
  • Error Propagation : Use bootstrap resampling (1,000 iterations) to estimate 95% confidence intervals.
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude aberrant replicates .

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding network?

  • Methodological Answer :
  • Intermolecular Interactions : Analyze X-ray data for classical (N–H···N) and non-classical (C–H···F/O) bonds using Mercury software .
  • Density Functional Theory (DFT) : Calculate bond lengths and angles (e.g., B3LYP/6-31G*) to validate experimental observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.